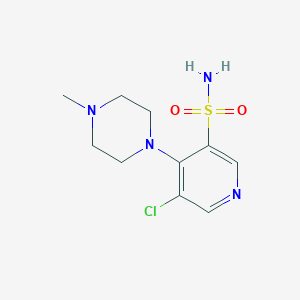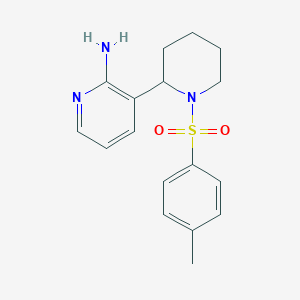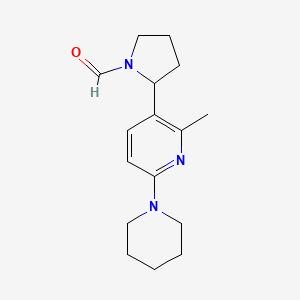
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the appropriate pyridine derivative, which undergoes a series of substitutions and cyclizations to introduce the piperidine and pyrrolidine rings
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyridine and piperidine rings can undergo electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups onto the pyridine or piperidine rings.
科学研究应用
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological activity through various pathways.
相似化合物的比较
Similar Compounds
- 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol
Uniqueness
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.
属性
分子式 |
C16H23N3O |
|---|---|
分子量 |
273.37 g/mol |
IUPAC 名称 |
2-(2-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c1-13-14(15-6-5-11-19(15)12-20)7-8-16(17-13)18-9-3-2-4-10-18/h7-8,12,15H,2-6,9-11H2,1H3 |
InChI 键 |
AZKVIIBOYZDFOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C3CCCN3C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
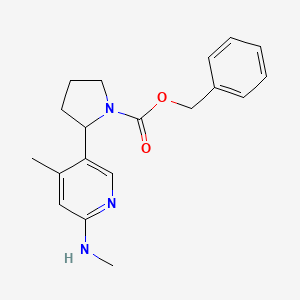
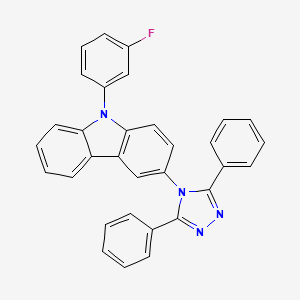

![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
![Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)
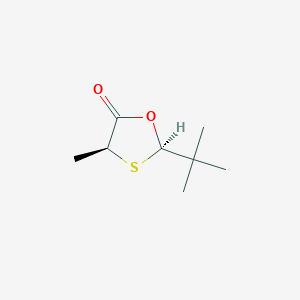
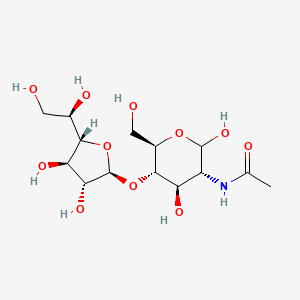

![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)

